![molecular formula C17H16N2O B188457 phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 5660-43-5](/img/structure/B188457.png)
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features an allyl group attached to the nitrogen atom of the benzimidazole ring and a phenylmethanol group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a solvent mixture, followed by purification steps involving hexane and water washes.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the allyl group or the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol has several scientific research applications, including:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The presence of the allyl and phenylmethanol groups may enhance the compound’s ability to bind to these targets, resulting in increased potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Ethyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Propyl-1H-benzoimidazol-2-yl)-phenyl-methanol
Uniqueness
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. The allyl group may enhance the compound’s ability to undergo specific chemical reactions and interact with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
5660-43-5 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
InChI-Schlüssel |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Löslichkeit |
24.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


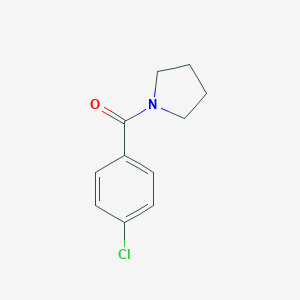
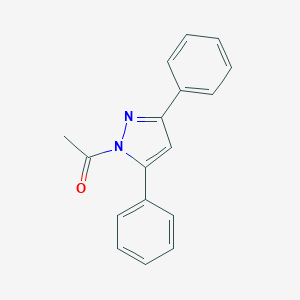
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
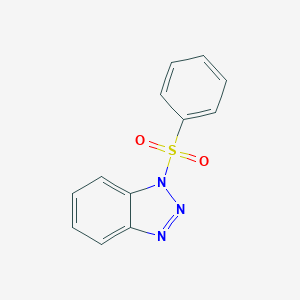
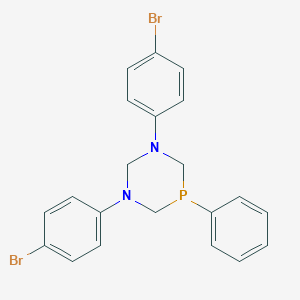
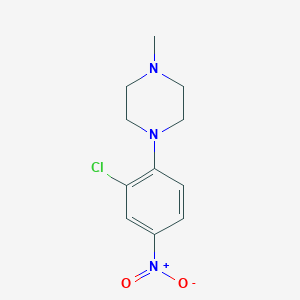
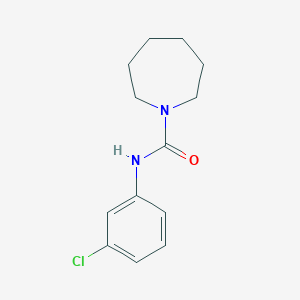

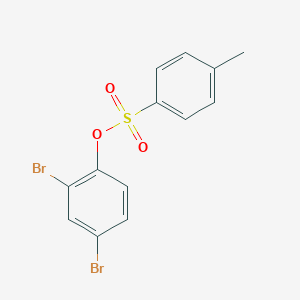
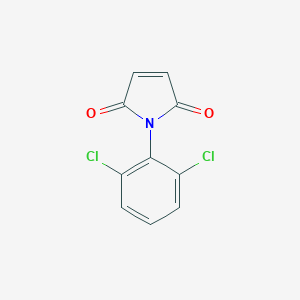
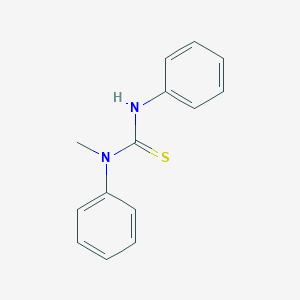
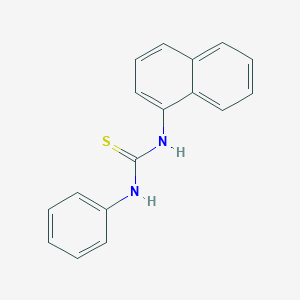
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
